Nilutamide-d6

Vue d'ensemble

Description

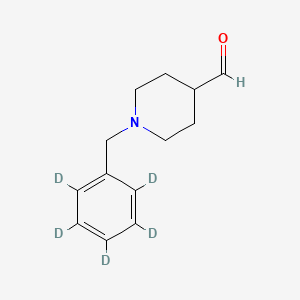

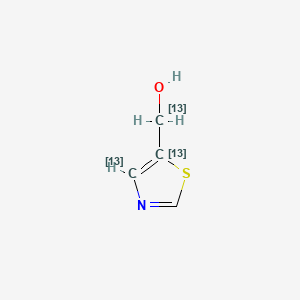

Le Nilutamide-d6 est un dérivé deutéré du Nilutamide, un anti-androgène non stéroïdien principalement utilisé dans le traitement du cancer de la prostate métastatique. Le marquage au deutérium est significatif pour les études bioanalytiques, car il permet la quantification et l'analyse précises du composé dans les échantillons biologiques .

Applications De Recherche Scientifique

Nilutamide-d6 is extensively used in scientific research for various applications:

Biology: The compound is used to study the metabolic pathways and pharmacokinetics of Nilutamide in biological systems.

Industry: It is used in the pharmaceutical industry for quality control and drug development processes.

Mécanisme D'action

Target of Action

Nilutamide-d6, like its parent compound Nilutamide, is a nonsteroidal anti-androgen . Its primary target is the androgen receptor . Androgen receptors are proteins that bind to androgens, which are hormones that play a key role in male biological functions. These receptors are particularly important in the growth and development of both normal and malignant prostatic tissue .

Mode of Action

This compound competes with androgens for the binding of androgen receptors . This competition results in this compound blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue . By doing so, it inhibits the effects of androgens like testosterone and dihydrotestosterone (DHT) in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the androgen signaling pathway . By blocking the action of androgens, this compound disrupts the normal functioning of this pathway, which is crucial for the growth and survival of prostate cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of Nilutamide. Nilutamide is known to have good bioavailability . It is metabolized in the liver via CYP2C19 and flavin-containing monooxygenase . The drug has a mean elimination half-life of approximately 56 hours . About 62% of the drug is excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the growth of prostate cancer cells . By blocking the action of androgens, this compound can slow the progression of prostate cancer and extend life in men with the disease .

Safety and Hazards

Nilutamide-d6 should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Nilutamide-d6 is intended for research, analysis, and scientific education . It is used as an internal standard for the quantification of Nilutamide by GC- or LC-MS . The future directions of this compound largely depend on the advancements in the field of prostate cancer research and the development of more effective antiandrogen agents .

Analyse Biochimique

Biochemical Properties

Nilutamide-d6, like Nilutamide, has a strong affinity for androgen receptors . It competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue .

Cellular Effects

This compound, through its action on androgen receptors, influences various cellular processes. It blocks the action of androgens, which are known to stimulate the growth of normal and malignant prostatic tissue . This blockage can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with androgen receptors. It acts as a selective antagonist of the androgen receptor, preventing the effects of androgens like testosterone and dihydrotestosterone (DHT) in the body . This can slow the progression of prostate cancer and extend life in men with the disease .

Temporal Effects in Laboratory Settings

Nilutamide, the non-deuterated form, has been associated with interstitial pneumonitis, which generally occurred within the first 3 months of therapy and resolved following discontinuance of the drug .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as Nilutamide. Nilutamide is extensively metabolized in the liver and lungs by CYP isoenzymes .

Transport and Distribution

Nilutamide is known to be moderately bound to plasma proteins and minimally bound to erythrocytes .

Subcellular Localization

Given its mechanism of action, it is likely that this compound, like Nilutamide, is localized to the cytoplasm where it can interact with androgen receptors .

Méthodes De Préparation

La synthèse du Nilutamide-d6 implique l'incorporation de deutérium dans la molécule de Nilutamide. Une méthode courante est la synthèse d'hydantoïne de Bucherer-Bergs, suivie d'une N-arylation oxydative avec du 4-iodo-1-nitro-2-(trifluorométhyl)benzène . Les conditions réactionnelles impliquent généralement l'utilisation de diméthylsulfoxyde comme solvant et d'iodure de potassium comme catalyseur . Le produit brut est ensuite purifié par recristallisation.

Analyse Des Réactions Chimiques

Le Nilutamide-d6 subit diverses réactions chimiques, notamment:

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles tels que l'hydroxyde de sodium.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés nitro, tandis que la réduction peut produire des dérivés amines.

4. Applications de Recherche Scientifique

Le this compound est largement utilisé en recherche scientifique pour diverses applications:

Biologie : Le composé est utilisé pour étudier les voies métaboliques et la pharmacocinétique du Nilutamide dans les systèmes biologiques.

Industrie : Il est utilisé dans l'industrie pharmaceutique pour les processus de contrôle de la qualité et de développement de médicaments.

5. Mécanisme d'Action

Le this compound, comme le Nilutamide, agit comme un antagoniste du récepteur des androgènes. Il entre en compétition avec les androgènes pour se lier aux récepteurs des androgènes, bloquant ainsi l'action des androgènes d'origine surrénalienne et testiculaire. Cette inhibition empêche la stimulation de la croissance dans les tissus prostatiques normaux et malins .

Comparaison Avec Des Composés Similaires

Le Nilutamide-d6 est unique en raison de son marquage au deutérium, ce qui améliore sa stabilité et permet des études analytiques précises. Des composés similaires comprennent:

Nilutamide : La forme non deutérée, principalement utilisée dans le traitement du cancer de la prostate.

Bicalutamide : Un autre anti-androgène non stéroïdien avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Enzalutamide : Un nouvel anti-androgène avec une efficacité et des profils de sécurité améliorés par rapport au Nilutamide.

Le this compound se distingue par son application dans des études bioanalytiques détaillées, fournissant des informations cruciales pour le développement de médicaments et la surveillance thérapeutique.

Propriétés

IUPAC Name |

3-[4-nitro-3-(trifluoromethyl)phenyl]-5,5-bis(trideuteriomethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXYUMMDTVBTOU-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676068 | |

| Record name | 5,5-Bis[(~2~H_3_)methyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189477-66-4 | |

| Record name | 5,5-Bis[(~2~H_3_)methyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of synthesizing deuterium-labeled compounds like Nilutamide-d6 in pharmaceutical research?

A1: Stable, non-radioactive isotope-labeled compounds like this compound are increasingly important in drug discovery and bioanalytical research []. These compounds, acting as internal standards, enable researchers to study the pharmacokinetic properties of their unlabeled counterparts with higher accuracy and sensitivity. Modern bioanalytical techniques leverage these labeled compounds to trace the presence and transformation of drugs within biological samples, yielding critical information about drug metabolism and distribution. This data is essential for making informed decisions during the drug development process.

Q2: What challenges did the researchers face in synthesizing deuterium-labeled [2H6]-Nilutamide, and how did they overcome them?

A2: The synthesis of [2H6]-Nilutamide presented some challenges due to potential hydrogen-deuterium (H/D) exchange during the Bucherer-Bergs hydantoin synthesis, a crucial step in creating the molecule []. The researchers carefully investigated the reaction mechanism and identified the source of the potential H/D exchange. This understanding allowed them to optimize reaction conditions and successfully synthesize [2H6]-Nilutamide and its precursor, [2H6]-dimethylhydantoin, with the high isotopic purity required for their use as internal standards in bioanalytical studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/no-structure.png)

![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)

![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)